molecular formula C23H19I2N3O3 B12040041 3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide

3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide

Cat. No.: B12040041
M. Wt: 639.2 g/mol
InChI Key: NCYPUZFNLYPPPG-LGJNPRDNSA-N
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Description

3-(3,6-Diiodo-9H-carbazol-9-yl)-N’-(2-hydroxy-3-methoxybenzylidene)propanohydrazide: is a complex organic compound that features a carbazole core substituted with iodine atoms and a hydrazide moiety linked to a methoxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-(2-hydroxy-3-methoxybenzylidene)propanohydrazide typically involves multiple steps:

    Iodination of Carbazole: The starting material, carbazole, undergoes iodination to introduce iodine atoms at the 3 and 6 positions. This can be achieved using iodine and an oxidizing agent such as potassium iodate in an acidic medium.

    Formation of Hydrazide: The iodinated carbazole is then reacted with propanohydrazide under reflux conditions to form the hydrazide derivative.

    Condensation Reaction: The final step involves the condensation of the hydrazide derivative with 2-hydroxy-3-methoxybenzaldehyde in the presence of an acid catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the hydrazide group, converting it to the corresponding amine.

    Substitution: The iodine atoms on the carbazole core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies can focus on its interaction with biological macromolecules and its potential as a therapeutic agent.

Medicine

In medicine, the compound’s derivatives could be investigated for their pharmacological properties. The presence of iodine atoms may enhance the compound’s radiopacity, making it useful in diagnostic imaging.

Industry

In the industrial sector, this compound can be utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be fine-tuned through structural modifications.

Mechanism of Action

The mechanism of action of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-(2-hydroxy-3-methoxybenzylidene)propanohydrazide depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atoms can participate in halogen bonding, influencing molecular recognition processes. The hydrazide moiety can form hydrogen bonds, affecting the compound’s binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(3,6-Diiodo-9H-carbazol-9-yl)-N’-(2-hydroxybenzylidene)propanohydrazide: Lacks the methoxy group, which may affect its electronic properties and reactivity.

    3-(3,6-Diiodo-9H-carbazol-9-yl)-N’-(2-methoxybenzylidene)propanohydrazide: Lacks the hydroxyl group, potentially altering its hydrogen bonding capabilities.

Uniqueness

The presence of both hydroxyl and methoxy groups in 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-(2-hydroxy-3-methoxybenzylidene)propanohydrazide makes it unique. These functional groups can participate in various non-covalent interactions, enhancing the compound’s versatility in different applications. Additionally, the iodine atoms provide opportunities for further functionalization and tuning of the compound’s properties.

Properties

Molecular Formula

C23H19I2N3O3

Molecular Weight

639.2 g/mol

IUPAC Name

3-(3,6-diiodocarbazol-9-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C23H19I2N3O3/c1-31-21-4-2-3-14(23(21)30)13-26-27-22(29)9-10-28-19-7-5-15(24)11-17(19)18-12-16(25)6-8-20(18)28/h2-8,11-13,30H,9-10H2,1H3,(H,27,29)/b26-13+

InChI Key

NCYPUZFNLYPPPG-LGJNPRDNSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I

Origin of Product

United States

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